molecular formula C19H13ClFNO B4896538 3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one

3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one

Cat. No.: B4896538
M. Wt: 325.8 g/mol
InChI Key: ZLRZGMRJECJFFQ-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Another method involves the one-pot synthesis of benzo[f]quinolin-3-ones through the inter- and intramolecular photoannulation of 6-chloropyridin-2-ones with phenylacetylene . This method provides a straightforward approach to synthesizing the desired compound with good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is particularly suitable for industrial production. The use of eco-friendly and reusable catalysts can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives. Substitution reactions can lead to various substituted quinoline derivatives with different functional groups.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and fluoro substituents enhances its reactivity and potential biological activities compared to other quinoline derivatives .

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFNO/c20-13-6-3-7-14(21)19(13)16-10-17(23)18-12-5-2-1-4-11(12)8-9-15(18)22-16/h1-9,16,22H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRZGMRJECJFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C1=O)C3=CC=CC=C3C=C2)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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